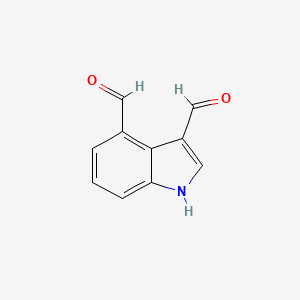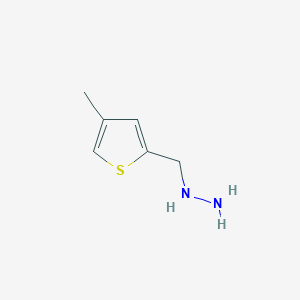
2-(2,4-Dichloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,4-Dichlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of 2,4-dichloroaniline to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The resulting amine is coupled with 1,5,8-trihydroxyanthracene-9,10-dione under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and ensuring the safety of the processes involved.
化学反応の分析
Types of Reactions
2-((2,4-Dichlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2-((2,4-Dichlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-((2,4-Dichlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
類似化合物との比較
Similar Compounds
- 2-((2,4-Dichlorophenyl)amino)-5,6-dimethylpyrimidin-4(3H)-one
- 2-((2,4-Dichlorophenyl)amino)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
Uniqueness
2-((2,4-Dichlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione is unique due to its specific combination of dichlorophenyl and trihydroxyanthracene moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
61548-28-5 |
|---|---|
分子式 |
C20H11Cl2NO5 |
分子量 |
416.2 g/mol |
IUPAC名 |
2-(2,4-dichloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H11Cl2NO5/c21-8-1-3-11(10(22)7-8)23-12-4-2-9-15(19(12)27)20(28)17-14(25)6-5-13(24)16(17)18(9)26/h1-7,23-25,27H |
InChIキー |
JJCDNCAPPJDPKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13126776.png)


![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)


![3-Cyclopropylbenzo[d]isoxazol-5-amine](/img/structure/B13126818.png)

![Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-](/img/structure/B13126823.png)



